molecular formula C13H9NO4S B14650506 2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione CAS No. 53962-15-5

2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione

Cat. No.: B14650506
CAS No.: 53962-15-5
M. Wt: 275.28 g/mol
InChI Key: ZYDRBSTYFYIACY-UHFFFAOYSA-N
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Description

2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione is a complex organic compound with a unique structure that includes a phenoxathiine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione typically involves a series of condensation reactions. One common method involves the reaction of phenoxathiine with formylating agents followed by oximation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactions and real-time monitoring of reaction parameters to maintain product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, organolithiums, and various oxidizing and reducing agents. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione exerts its effects involves its interaction with specific molecular targets. It can act as a cholinesterase reactivator, which is useful in treating organophosphate poisoning. The compound binds to the active site of the enzyme, cleaving the phosphate-ester bond and reactivating the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to act as a cholinesterase reactivator sets it apart from other similar compounds .

Properties

CAS No.

53962-15-5

Molecular Formula

C13H9NO4S

Molecular Weight

275.28 g/mol

IUPAC Name

N-[(10,10-dioxophenoxathiin-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C13H9NO4S/c15-14-8-9-5-6-11-13(7-9)19(16,17)12-4-2-1-3-10(12)18-11/h1-8,15H

InChI Key

ZYDRBSTYFYIACY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(S2(=O)=O)C=C(C=C3)C=NO

Origin of Product

United States

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